Rebaudioside D (Reb D) is a natural, non-caloric sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. [] It belongs to a class of compounds known as steviol glycosides, which are responsible for the sweet taste of the stevia plant. [] Reb D is a minor component of the stevia leaf, typically found in much lower concentrations than other steviol glycosides like stevioside and rebaudioside A. [, , , ] Despite its low abundance, Reb D has gained significant attention in recent years due to its superior sweetness profile, lacking the bitterness and aftertaste often associated with other steviol glycosides. [, , , , ] This makes Reb D a promising candidate for use as a natural, low-calorie sweetener in food and beverages. [, , , , , ]
The primary source of rebaudioside D is the Stevia rebaudiana plant, which is native to South America. The leaves of this plant contain several glycosides, including rebaudioside A, rebaudioside B, and stevioside, from which rebaudioside D can be extracted or synthesized. Advances in biotechnology have enabled the production of rebaudioside D through enzymatic processes that convert other steviol glycosides, such as rebaudioside A, into rebaudioside D.
Rebaudioside D falls under the classification of non-nutritive sweeteners and is categorized as a steviol glycoside. Its chemical structure consists of a steviol backbone with multiple sugar moieties attached, contributing to its sweetness.
Rebaudioside D can be synthesized through various methods including enzymatic conversion and chemical synthesis. One prominent method involves the use of glycosyltransferases to catalyze the transfer of sugar moieties from donor molecules to acceptor molecules.
Rebaudioside D has a complex molecular structure characterized by a steviol backbone with specific sugar units attached at various positions. The molecular formula is , and it has a molecular weight of approximately 478.5 g/mol.
Rebaudioside D can undergo various chemical reactions typical of glycosides, including hydrolysis and glycosylation.
The sweetness of rebaudioside D is attributed to its interaction with taste receptors on the tongue. The mechanism involves binding to the sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness.
Rebaudioside D is utilized extensively in food technology as a natural sweetener due to its high sweetness potency without calories. Its applications include:
Rebaudioside D (Reb D) is a diterpenoid glycoside derived from Stevia rebaudiana. Its biosynthesis begins with the ent-kaurene pathway, where steviol serves as the core aglycone. UDP-glycosyltransferases (UGTs) sequentially add glucose moieties to steviol’s C-13 and C-19 positions. Specifically:
A major bottleneck is Reb D’s low natural abundance (0.4–0.5% dry leaf weight) due to competitive side reactions. For instance, UGTSL2 can further glycosylate Reb D to form rebaudioside M2 (Reb M2), reducing Reb D accumulation [1] [3].
UGTSL2 from Solanum lycopersicum is widely engineered for Reb D synthesis due to its high regioselectivity for Reb A glucosylation. When heterologously expressed in E. coli, wild-type UGTSL2 achieves ~50% conversion of Reb A to Reb D but generates 15–20% side products (e.g., Reb M2) [1] [3]. To enhance efficiency:
Table 1: Heterologous UGTs for Reb D Biosynthesis
Enzyme | Source | Host | Reb D Yield | Side Products |
---|---|---|---|---|
UGTSL2 (Wild-type) | S. lycopersicum | E. coli | 50% | Reb M2 (15–20%) |
UGTSL2 (N358F) | Engineered variant | E. coli | 72% | Reb M2 (6%) |
EUGT11 | O. sativa | P. pastoris | 95.31% | <5% |
Bacterial glycosyltransferases offer advantages in solubility and expression efficiency. Bacillus subtilis YojK was identified as a novel catalyst for Reb D synthesis. Structure-guided engineering resolved activity limitations:
Sucrose synthases (SuSys) regenerate UDP-glucose from sucrose and UDP, reducing costs by >50% compared to exogenous UDP-glucose supplementation. Key advances include:
Table 2: Sucrose Synthases in UDP-Glucose Recycling Systems
Sucrose Synthase | Source | kcat (s⁻¹) | Application in Reb D Synthesis |
---|---|---|---|
StSUS1 | S. tuberosum | 128 | 80% UDPG recycling with UGTSL2 |
AtSuSy | A. thaliana | 95 | Fusion enzyme with UGT76G1 |
AcSuSymut | A. caldus (engineered) | 210 | 78.2% Reb A conversion at 40°C |
Minimizing byproducts like Reb M2 is critical for industrial-scale Reb D production. Two mutagenesis approaches dominate:
Table 3: Engineered Enzymes for Reduced Byproducts
Enzyme | Mutation Strategy | Key Mutations | Side-Product Reduction |
---|---|---|---|
UGTSL2 | Saturation mutagenesis | Asn358Phe | Reb M2 ↓60% |
UGT76G1 | Computational design | I30M/K53A/R141P/G349P | Undesired glycosides ↓70% |
YojK | Structure-guided | I241T/G327N | Specificity ↑7.35-fold |
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